2-Naphthyl 3-pyrrolidinyl ether
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Overview
Description
2-Naphthyl 3-pyrrolidinyl ether is an organic compound characterized by the presence of a naphthalene ring and a pyrrolidine ring connected through an ether linkage. This compound is known for its role as a nucleophile in organic synthesis, enabling it to engage with electrophiles like carbonyl compounds, leading to the creation of new chemical bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 3-pyrrolidinyl ether typically involves the reaction of 2-naphthol with pyrrolidine under basic conditions. A common method includes dissolving 2-naphthol and pyrrolidine in ethanol, followed by the addition of a base such as sodium hydroxide. The mixture is then refluxed until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 3-pyrrolidinyl ether undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The ether linkage allows for nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthalene derivatives
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
2-Naphthyl 3-pyrrolidinyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether involves its role as a nucleophile. It engages with electrophiles, such as carbonyl compounds, to form new chemical bonds. This interaction is facilitated by the electron-rich nature of the naphthalene ring and the basicity of the pyrrolidine ring . The compound’s ability to form stable intermediates makes it valuable in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Naphthyl 3-pyrrolidinyl ether hydrochloride: A hydrochloride salt form of the compound, which is more soluble in water and polar organic solvents.
3-(Naphthalen-2-yloxy)pyrrolidine: Another ether derivative with similar structural features.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a pyrrolidine ring, which provides distinct reactivity and stability. This makes it particularly useful in organic synthesis for forming new chemical bonds and creating complex molecules.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-naphthalen-2-yloxypyrrolidine |
InChI |
InChI=1S/C14H15NO/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14/h1-6,9,14-15H,7-8,10H2 |
InChI Key |
NHCDFQLVPQHUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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